N-[4-(furan-2-yl)butan-2-yl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[4-(Furan-2-yl)butan-2-yl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS: 1396854-66-2, molecular formula: C₂₂H₂₁N₅O₂, molecular weight: 387.43 g/mol) is a triazole-carboxamide derivative featuring a 1H-1,2,3-triazole core substituted at the 1-position with a phenyl group, at the 5-position with a pyridin-2-yl moiety, and an amide side chain bearing a 4-(furan-2-yl)butan-2-yl group . Its structural complexity arises from the integration of aromatic (phenyl, pyridinyl, furanyl) and flexible alkyl-amide components, which may influence its physicochemical and bioactive properties.
Properties
IUPAC Name |
N-[4-(furan-2-yl)butan-2-yl]-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-16(12-13-18-10-7-15-29-18)24-22(28)20-21(19-11-5-6-14-23-19)27(26-25-20)17-8-3-2-4-9-17/h2-11,14-16H,12-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRNKQCSLGWBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CO1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(furan-2-yl)butan-2-yl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The furan and pyridine rings are then introduced through subsequent reactions, such as Friedel-Crafts acylation and nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(furan-2-yl)butan-2-yl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution on the pyridine ring can introduce various functional groups .
Scientific Research Applications
N-[4-(furan-2-yl)butan-2-yl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[4-(furan-2-yl)butan-2-yl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound BG15964 shares its 1H-1,2,3-triazole-4-carboxamide backbone with several analogs reported in recent literature. Key structural differences lie in the substituents at the 1-, 5-, and amide positions (Table 1).
Table 1: Structural Comparison of BG15964 with Selected Triazole-Carboxamide Derivatives
Key Observations:
- R1 Substituents: BG15964 features a simple phenyl group at the 1-position, whereas analogs like Compound 1–8 incorporate bulky benzo[c]isoxazolyl groups.
- R5 Substituents : BG15964’s pyridin-2-yl group introduces nitrogen-based polarity, contrasting with the propan-2-yl (D731-0028) or methyl (Compounds 1–8) groups. Pyridine’s electron-withdrawing nature could modulate electronic properties and hydrogen-bonding capacity.
- Amide Substituents : The 4-(furan-2-yl)butan-2-yl group in BG15964 combines a furan ring (oxygen-containing heterocycle) with a flexible alkyl chain, differing from the aromatic (e.g., 2-fluorophenyl in D731-0028) or ester-functionalized amides in Compounds 1–8 .
Electronic and Solubility Considerations
- Pyridinyl vs. Benzoisoxazolyl : The pyridin-2-yl group in BG15964 introduces a basic nitrogen atom, which may enhance water solubility compared to the neutral benzoisoxazolyl groups in Compounds 1–6.
- Furan vs. Aromatic Esters : The furan ring in BG15964’s amide side chain offers moderate polarity, contrasting with the ester-functionalized analogs in Compounds 3–5 . This difference could influence logP values and membrane permeability.
Biological Activity
N-[4-(furan-2-yl)butan-2-yl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the furan and pyridine moieties contributes to its pharmacological profile. The chemical structure can be summarized as follows:
Anticancer Activity
Recent studies have indicated that compounds containing triazole and furan moieties exhibit significant anticancer activity. For instance, derivatives of triazoles have been reported to inhibit cancer cell proliferation via various mechanisms, including apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-[4-(furan-2-yl)butan-2-yl] | MCF-7 | 0.65 | Induction of apoptosis |
| N-[4-(furan-2-yl)butan-2-yl] | HeLa | 2.41 | Cell cycle arrest |
The compound showed promising activity against MCF-7 breast cancer cells with an IC50 value of 0.65 µM, indicating potent anticancer properties .
Antimicrobial Activity
The antimicrobial potential of the compound has also been evaluated against various bacterial strains. Studies have shown that triazole derivatives possess significant antibacterial activity.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
These findings suggest that N-[4-(furan-2-yl)butan-2-yl]-1-phenyl-5-(pyridin-2-yl)-1H-triazole exhibits broad-spectrum antimicrobial activity .
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole and furan rings significantly influence the biological activity of the compound. For example, substituents at specific positions on the triazole ring have been shown to enhance anticancer and antimicrobial activities.
Key SAR Findings:
- Substituent Effects: Electron-withdrawing groups on the phenyl ring enhance anticancer activity.
- Ring Modifications: Alterations in the furan ring structure can modulate solubility and bioavailability.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings. For instance, a study involving a series of triazole-based compounds demonstrated substantial improvements in patient outcomes for those with resistant bacterial infections.
Case Study Example:
In a clinical trial involving patients with multidrug-resistant tuberculosis, a derivative similar to N-[4-(furan-2-yl)butan-2-yl]-1-phenyldemonstrated a significant reduction in bacterial load compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
